molecular formula C17H14BrNO B13758769 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL CAS No. 561052-54-8

1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL

Cat. No.: B13758769
CAS No.: 561052-54-8
M. Wt: 328.2 g/mol
InChI Key: ACGBRGNJXYICEP-UHFFFAOYSA-N
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Description

1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a brominated naphthalenol derivative characterized by a central naphthalen-2-ol scaffold substituted with an amino-(3-bromo-phenyl)-methyl group. This compound belongs to a broader class of Betti base derivatives, which are synthesized via multicomponent reactions involving amines, aldehydes, and phenolic compounds .

The compound’s synthesis likely follows protocols similar to those reported for analogs like 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-OL, where a Betti-type reaction under mild acidic or thermal conditions facilitates the coupling of 3-bromo-benzaldehyde, ammonia (or its derivatives), and naphthalen-2-ol .

Properties

CAS No.

561052-54-8

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol

InChI

InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,17,20H,19H2

InChI Key

ACGBRGNJXYICEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL typically involves multi-step organic reactionsThe naphthalene ring is then attached via a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Halogen Effects : The bromo and chloro substituents (e.g., meta-Br vs. para-Cl) influence electronic properties and steric bulk. Bromine’s higher electronegativity may enhance intermolecular halogen bonding, as seen in crystal structures of brominated analogs .

Amine Functionalization: Replacement of the primary amine (–NH₂) with morpholine (as in ) or piperidine (as in ) alters solubility and hydrogen-bonding capacity.

Naphthalenol Position: Derivatives with naphthalen-1-ol scaffolds (e.g., ) exhibit distinct spatial arrangements compared to naphthalen-2-ol isomers, affecting π-stacking and biological target interactions.

Crystallographic and Physicochemical Properties

Crystallographic data reveal that brominated naphthalenol derivatives often adopt triclinic or monoclinic systems with extensive hydrogen-bonding networks. For example:

  • 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-OL crystallizes in the triclinic space group P1 with unit cell parameters a = 4.8026 Å, b = 10.785 Å, c = 15.086 Å, and angles α = 67.64°, β = 79.43°, γ = 85.32° .
  • 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-OL forms a monoclinic lattice (P2₁/c) with shorter c-axis dimensions (14.2 Å), attributed to the bulkier morpholine group limiting molecular packing .

Thermodynamic Stability : Fluorinated analogs (e.g., ) exhibit higher thermal stability (boiling point ~499°C) compared to chlorinated or brominated derivatives, likely due to stronger C–F bonds.

Biological Activity

1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a compound of significant interest due to its unique structural features, which include a naphthalene core with an amino group and a bromophenyl substituent. This combination suggests potential for diverse biological activities, making it a subject of research in medicinal chemistry and pharmacology.

The molecular formula of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is C17H14BrNOC_{17}H_{14}BrNO with a molecular weight of approximately 328.2 g/mol. The presence of the bromine atom is expected to influence the compound's reactivity and biological interactions, particularly in enzyme modulation and receptor binding.

1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL exhibits various mechanisms of action that can affect cellular functions:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their activity. For instance, it may inhibit certain kinases, impacting downstream signaling pathways crucial for cell proliferation and survival.
  • Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades that influence gene expression and metabolic processes. This interaction may lead to altered cellular responses, including apoptosis and differentiation.

Cellular Effects

The compound's effects on cellular processes are profound:

  • Gene Expression : Studies indicate that 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL can modulate the expression of genes involved in critical pathways such as apoptosis and cell cycle regulation.
  • Metabolic Pathways : It has been observed to alter metabolic pathways, affecting the levels of key metabolites necessary for various cellular functions.

Antiproliferative Activity

Research has demonstrated the antiproliferative effects of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL against various cancer cell lines. For example, a study indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms. The study utilized MTT assays to quantify cell viability, revealing a dose-dependent response.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains. A study assessed its antibacterial activity against Gram-positive and Gram-negative bacteria using disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa8

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